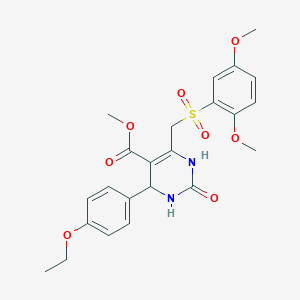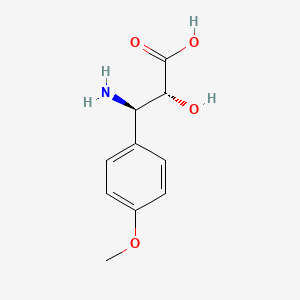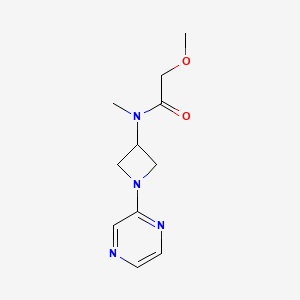
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hypotensive Agents
Quinazoline derivatives have been explored for their potential as hypotensive agents. Studies have synthesized and tested various quinazoline diones, similar in structure to the specified compound, for their ability to relax blood vessels and lower blood pressure. For instance, compounds with certain moieties showed significant hypotensive activity, with one being 23 times more potent than papaverine in vasodilation, although less potent than cinnarizine (Eguchi et al., 1991).
Anticancer Agents
Quinazolinone derivatives have also been investigated for their anticancer properties. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines, finding that almost all new compounds displayed cytotoxic activity in both MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Antiasthmatic Activity
Research into xanthene derivatives, which are structurally related to quinazoline, has shown potential for antiasthmatic applications. A series of compounds were synthesized and screened for vasodilator activity, with all compounds showing significant activity compared to the standard Cilostazol (Bhatia et al., 2016).
Antimicrobial Studies
Quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antibacterial and antifungal activities. Some of the synthesized compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives as antimicrobial agents (Vidule, 2011).
Synthesis from Carbon Dioxide
Quinazoline-2,4(1H,3H)-diones derivatives have been synthesized efficiently using carbon dioxide, showcasing an environmentally friendly method of producing these compounds. This method has been used to synthesize key intermediates for several drugs (Patil et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "Protecting group" ], "Reaction": [ "The 7-amino-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form the desired compound.", "The protecting group is then removed using a suitable reagent such as TFA or HCl to obtain the final product." ] } | |
CAS番号 |
892276-79-8 |
製品名 |
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C28H28N4O3 |
分子量 |
468.557 |
IUPAC名 |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O3/c1-18-5-9-22(10-6-18)32-27(34)23-11-8-21(17-24(23)29-28(32)35)26(33)31-14-12-30(13-15-31)25-16-19(2)4-7-20(25)3/h4-11,16-17H,12-15H2,1-3H3,(H,29,35) |
InChIキー |
MCHWGFJABPVDOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)
![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)



![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2913397.png)
![8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2913398.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913402.png)
![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)